N-(6-Chloro-5-iodopyridin-2-yl)pivalamide
Overview
Description
N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is a chemical compound with the empirical formula C10H12ClIN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is 338.57 . The SMILES string representation of its structure isCC(C)(C)C(=O)Nc1ccc(I)c(Cl)n1
. The InChI representation is 1S/C10H12ClIN2O/c1-10(2,3)9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)
. Physical And Chemical Properties Analysis
N-(6-Chloro-5-iodopyridin-2-yl)pivalamide is a solid substance . Its molecular weight is 338.57 . The SMILES string and InChI representations provide information about its molecular structure .Scientific Research Applications
Synthesis and Neuroleptic Activity
Research has explored the synthesis and neuroleptic (antipsychotic) activity of various benzamides, including compounds similar in structure to N-(6-Chloro-5-iodopyridin-2-yl)pivalamide. For instance, a study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics. The research found a correlation between structure and inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting the importance of specific structural features for neuroleptic activity. The study concluded that certain benzamides could be potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).
Pharmacokinetics and Anti-Fibrotic Properties
Another area of interest is the pharmacokinetics and tissue distribution of benzamide derivatives. Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, potentially relevant to N-(6-Chloro-5-iodopyridin-2-yl)pivalamide due to its structural characteristics. The compound was studied for its anti-fibrotic effects and potential in cancer therapy. The study provided insights into the oral bioavailability, tissue distribution, and metabolism of the compound, highlighting its potential as an effective anti-fibrotic drug (Kim et al., 2008).
Anti-Inflammatory and Analgesic Properties
Further research has delved into the anti-inflammatory and analgesic properties of benzamide derivatives. Grossi et al. (2005) synthesized and evaluated N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides for their anti-inflammatory, analgesic, and antipyretic properties. The study found potent anti-inflammatory and analgesic activities among the synthesized compounds and emphasized the absence of acute gastrolesivity, indicating the therapeutic potential of these compounds with reduced side effects (Grossi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-(6-chloro-5-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOESIFMWDWDCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192696 | |
Record name | Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-5-iodopyridin-2-yl)pivalamide | |
CAS RN |
1346447-30-0 | |
Record name | Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-(6-chloro-5-iodo-2-pyridinyl)-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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